

1-Pentanol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Pentanol
Cat. No.:	B3423595

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **1-Pentanol**

Abstract

1-Pentanol (also known as n-pentanol or n-amyl alcohol) is a primary alcohol with the chemical formula $C_5H_{12}O$.^{[1][2]} It is a colorless liquid with a characteristic mild, fusel-like odor.^{[3][4]} This document provides a comprehensive overview of the core chemical and physical properties of **1-Pentanol**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes quantitative data, summaries of experimental methodologies, and logical diagrams to illustrate key relationships and processes.

Core Physical and Chemical Properties

The fundamental properties of **1-Pentanol** are summarized in the tables below, providing a quantitative reference for laboratory and industrial applications.

Table 1: General and Physical Properties of 1-Pentanol

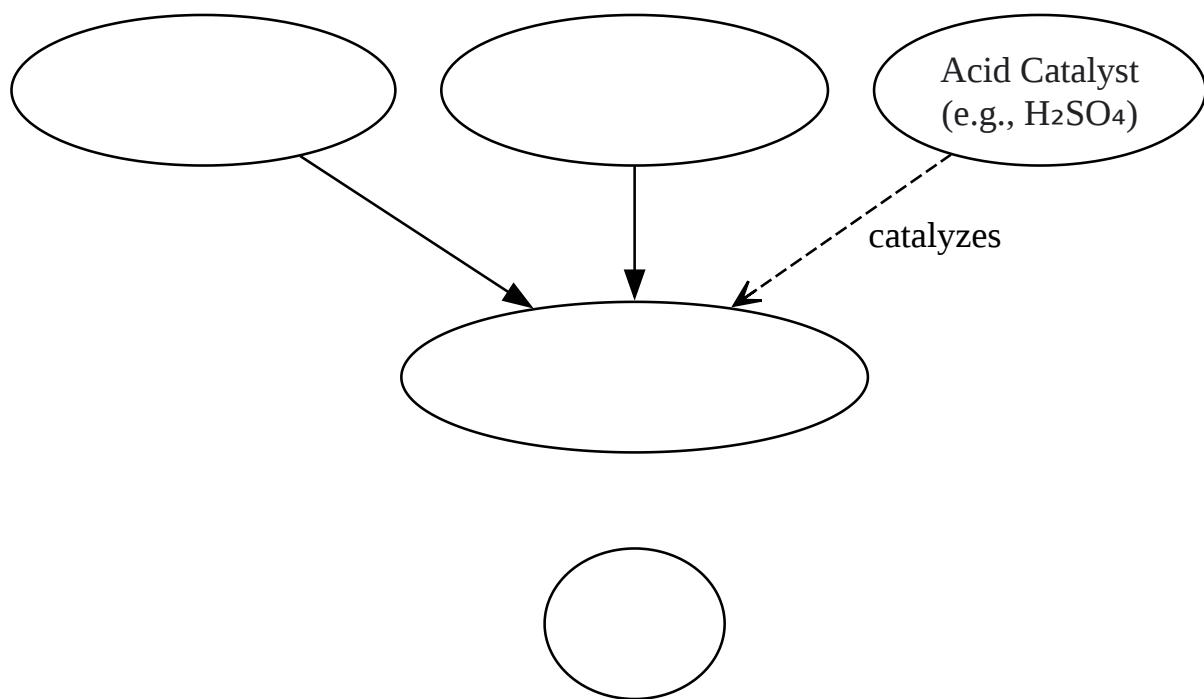
Property	Value	Source
IUPAC Name	Pentan-1-ol	[1]
Synonyms	n-Amyl alcohol, Butylcarbinol, Pentyl alcohol	[3]
CAS Number	71-41-0	[1]
Chemical Formula	$C_5H_{12}O$ or $CH_3(CH_2)_4OH$	[1] [5]
Molar Mass	88.15 g/mol	[1] [4]
Appearance	Colorless liquid	[1] [3]
Odor	Characteristic fusel-like aroma	[3] [6]
Melting Point	-78 °C to -79 °C (-108 °F to -110 °F)	[1] [4] [5] [6]
Boiling Point	136 °C to 139 °C (277 °F to 282 °F)	[1] [6]
Density	0.811 g/cm³ at 25 °C	[1] [6]
Vapor Pressure	2.2 mmHg at 25 °C	[2] [3]
Vapor Density	3.0 (Air = 1.0)	[6] [7]
Viscosity	4 mPa·s at 20 °C	[7]
Refractive Index (n ²⁰ /D)	1.409	[1] [6]

Table 2: Solubility and Partitioning Data

Property	Value	Source
Solubility in Water	22 g/L at 25 °C (moderately soluble)	[1] [3] [7]
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone	[3] [8] [9]
Octanol/Water Partition Coefficient (log P)	1.348 to 1.51	[1]

Table 3: Safety and Flammability Data

Property	Value	Source
Flash Point	43 °C to 49 °C (109 °F to 120 °F) (closed cup)	[5] [8] [10]
Autoignition Temperature	300 °C to 320 °C (572 °F)	[5] [7]
Explosive Limits in Air	1.2% - 10.5% by volume	[5] [7]
Toxicity (Oral, Rat LD50)	3645 mg/kg	[2] [11]
Toxicity (Dermal, Rabbit LD50)	2292 mg/kg	[11]


Chemical Reactivity and Synthesis Pathways

The reactivity of **1-Pentanol** is primarily dictated by its hydroxyl (-OH) group, making it a versatile intermediate in organic synthesis.[\[1\]](#)[\[12\]](#)

Esterification

1-Pentanol readily reacts with carboxylic acids in the presence of an acid catalyst (such as sulfuric acid) to form esters. These esters are notable for their pleasant, fruity aromas and are widely used as flavoring agents and fragrances.[\[1\]](#)[\[12\]](#)

- Reaction with Acetic Acid: Forms pentyl acetate (amyl acetate), which has a characteristic banana-like odor.[\[1\]](#)
- Reaction with Butyric Acid: Forms pentyl butyrate, which has an apricot-like odor.[\[1\]](#)

[Click to download full resolution via product page](#)

Oxidation

As a primary alcohol, **1-Pentanol** can be oxidized to form pentanal (an aldehyde) and further oxidized to form pentanoic acid (a carboxylic acid). The product depends on the choice of oxidizing agent and reaction conditions.^[2] Strong oxidizing agents like potassium permanganate in acidic solution will typically yield pentanoic acid.^[2]

Dehydration

In the presence of a strong acid and heat, **1-Pentanol** can undergo dehydration. Intermolecular dehydration results in the formation of di-n-pentyl ether (DNPE), while intramolecular dehydration (at higher temperatures) would yield 1-pentene.^[6]

Other Reactions

1-Pentanol reacts violently with strong oxidants.^[5] It is also incompatible with strong acids and alkaline earth metals, the latter of which can react to form flammable hydrogen gas.^[6]

Experimental Protocols and Methodologies

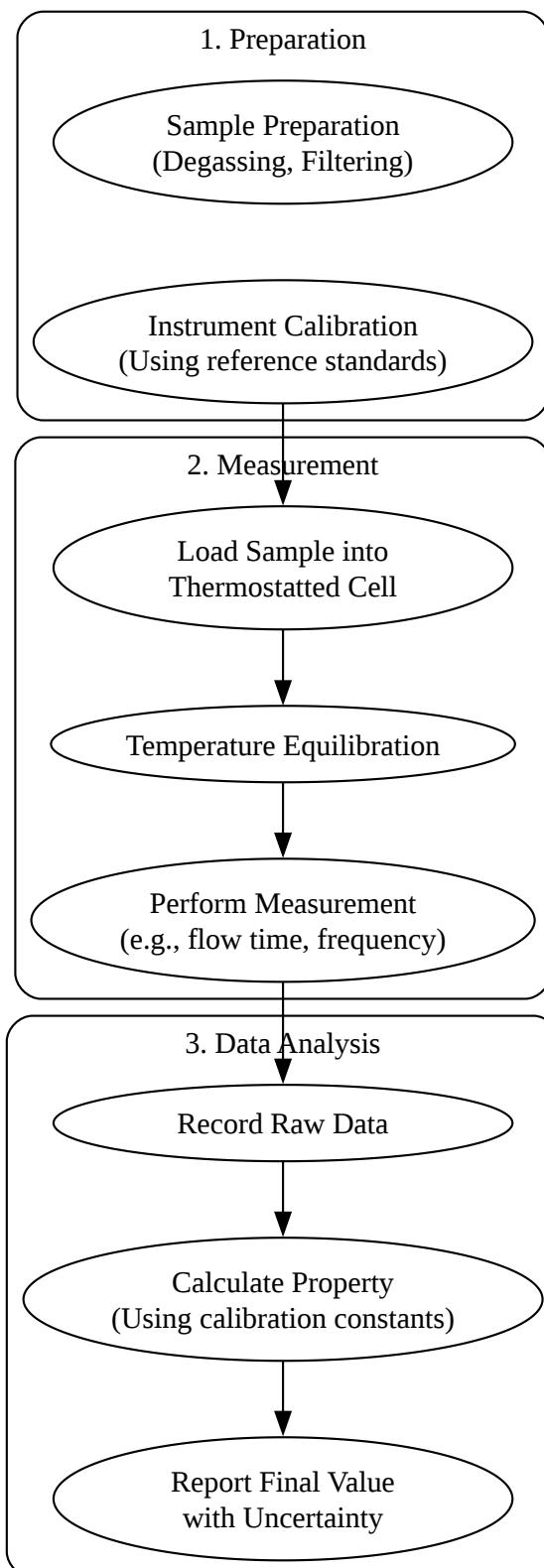
The determination of **1-Pentanol**'s physical properties relies on established laboratory techniques. While detailed, step-by-step protocols are specific to institutional standard operating procedures, the fundamental methodologies are outlined below.

Determination of Density

The density of liquid samples like **1-Pentanol** is commonly measured using a vibrating tube densimeter.[13][14]

- Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.
- Methodology: The instrument is first calibrated using fluids of known density, such as dry air and ultrapure water.[13] The sample is then injected into the thermostatically controlled cell, and its density is calculated from the measured oscillation period.

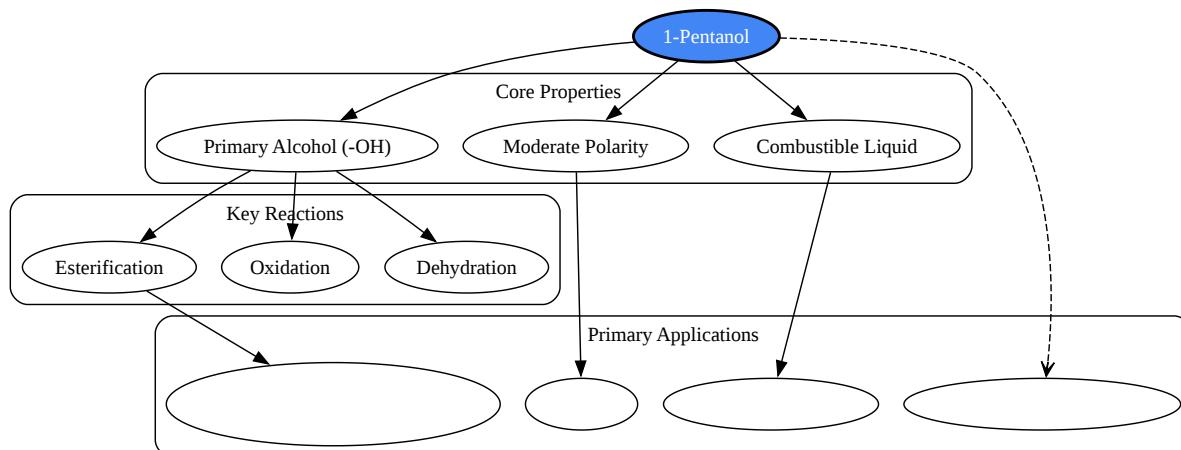
Determination of Viscosity


Viscosity can be determined using various methods, including capillary viscometers (e.g., Ubbelohde type) or more advanced equipment like a falling body or vibrating wire viscometer for high-pressure measurements.[14][15][16]

- Principle (Capillary Viscometer): This method measures the time required for a fixed volume of liquid to flow through a capillary of a known diameter under a standard force. This time is proportional to the kinematic viscosity.[15]
- Methodology: The viscometer is filled with the sample and placed in a constant temperature bath. The flow time between two marked points is measured. The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity is then found by multiplying the kinematic viscosity by the sample's density.[15]

Determination of Flash Point

The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method is frequently cited for **1-Pentanol**.[3][5]


- Principle: The sample is heated in a cup, and a test flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite to form a brief flash.
- Methodology: The sample is placed in the test cup and heated at a slow, constant rate. The ignition source is applied at regular temperature intervals until a flash is observed.

[Click to download full resolution via product page](#)

Applications and Relevance

1-Pentanol's properties make it a valuable compound in various fields.

- Solvent: It is used as a solvent in the preparation of coatings, paints, and resins.[1][4]
- Chemical Intermediate: It is a key starting material for synthesizing esters (for flavors and fragrances), plasticizers, and other specialty chemicals.[1][6][12]
- Biofuel Research: **1-Pentanol** is being investigated as a potential biofuel or fuel additive due to its energy density and low water solubility.[1][17] Its performance in diesel blends has been studied, where it was shown to decrease particulate emissions.[1]
- Flotation Agent: It is a precursor to compounds like dipentyl zinc dithiophosphates, which are used as flotation agents in mining.[1]

[Click to download full resolution via product page](#)

Safety and Handling

1-Pentanol is a flammable liquid and vapor.[10][18] It is harmful if inhaled and causes skin and respiratory tract irritation.[5][11][18] Repeated or prolonged contact may cause dermatitis.[5] Proper personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling.[5][19] It should be stored in a cool, well-ventilated area away from strong oxidizing agents and sources of ignition.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 2. Pentanol - Sciencemadness Wiki [sciemadness.org]
- 3. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentanol | Boiling Point, Properties & Uses | Study.com [study.com]
- 5. ICSC 0535 - 1-PENTANOL [inchem.org]
- 6. 1-Pentanol CAS#: 71-41-0 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. nbinfo.com [nbinfo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. Viscosity of Liquids - 1-Pentanol | Chemical Education Xchange [chemedx.org]

- 16. researchgate.net [researchgate.net]
- 17. Pentanol isomer synthesis in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [1-Pentanol chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3423595#1-pentanol-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com